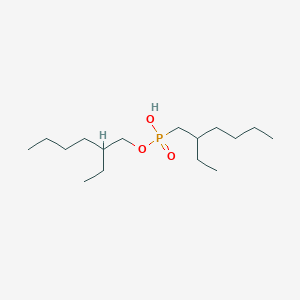

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Descripción

The exact mass of the compound Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-ethylhexoxy(2-ethylhexyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBXXSHBTVQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(CC(CC)CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864536 | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Luoyang Zhongda MSDS] | |

| Record name | 2-Ethylhexyl hydrogen-2-ethylhexylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14802-03-0 | |

| Record name | 2-Ethylhexyl (2-ethylhexyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14802-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl hydrogen -2-ethylhexylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical structure of P-(2-ethylhexyl)-phosphonic acid mono(2-ethylhexyl) ester

Common Designations: PC-88A, Ionquest 801, P507, HEHEHP CAS Registry Number: 14802-03-0[1][2]

Executive Summary

This technical guide analyzes the structural and functional chemistry of P-(2-ethylhexyl)-phosphonic acid mono(2-ethylhexyl) ester (hereafter referred to as PC-88A ).[2] As a Senior Application Scientist, I present this molecule not merely as a reagent, but as a critical "intermediate strength" acidic extractant that bridges the gap between phosphoric acids (D2EHPA) and phosphinic acids (Cyanex 272).

While its primary utility lies in the hydrometallurgical separation of Cobalt (Co) and Nickel (Ni), its phosphonate monoester architecture offers profound insights for drug development professionals regarding hydrolytic stability and lipophilic masking strategies used in nucleotide prodrug design. This guide synthesizes molecular architecture, synthesis pathways, and validated experimental protocols.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The defining feature of PC-88A is its asymmetry.[2] Unlike symmetric phosphoric acid diesters, PC-88A possesses a C–P (carbon-phosphorus) bond directly linking the 2-ethylhexyl chain to the central phosphorus atom, and one C–O–P (ester) linkage.[2]

-

The C–P Bond: This bond is shorter (approx.[2] 1.80 Å) and chemically more robust than the C–O–P bond.[2] It increases the electron density on the phosphoryl oxygen, thereby raising the pKa compared to phosphoric diesters.

-

The Acidic Proton: The single hydroxyl group (-OH) attached to the phosphorus is responsible for its cation exchange capability.[2]

-

Chirality: The 2-ethylhexyl moiety contains a chiral center at the C2 position.[2] Commercial PC-88A is a racemic mixture.[2] This stereochemistry impacts the packing density of the dimerized extractant in the organic phase, influencing the "steric pocket" available for metal coordination.

Physicochemical Data Profile

The following data establishes the baseline for experimental design.

| Property | Value / Characteristic | Relevance |

| Molecular Weight | 306.42 g/mol | Stoichiometric calculations |

| Density (20°C) | ~0.95 g/mL | Phase separation kinetics |

| pKa (Apparent) | 4.51 | Determines pH setpoint for extraction |

| Viscosity | ~35 cP (25°C) | Mass transfer rates (diluent required) |

| Solubility | Soluble in non-polar solvents (Kerosene, Toluene) | Organic phase formulation |

| Dimerization Constant ( | High (forms stable dimers in non-polar media) | Mechanism of extraction |

Part 2: Comparative Structural Chemistry (The "Why")

In separation science, "Selectivity is driven by Basicity and Sterics." PC-88A occupies a strategic middle ground.[2]

The Goldilocks Effect: pKa and Metal Selectivity

The separation of Cobalt (Co²⁺) and Nickel (Ni²⁺) is historically difficult due to their similar ionic radii.[2] PC-88A outperforms D2EHPA in this specific separation because of its higher pKa.[2]

-

D2EHPA (pKa ~3.24): Stronger acid.[2][3] Extracts both Co and Ni at low pH.[2] Poor separation factor (

).[2] -

PC-88A (pKa ~4.51): Weaker acid.[2] Requires higher pH to deprotonate.[2] The steric bulk of the C-P bonded alkyl chain creates a coordination environment that energetically favors the tetrahedral Co²⁺ complex over the octahedral Ni²⁺ complex. Separation factor (

).[2] -

Cyanex 272 (pKa ~6.37): Weakest acid.[2] Highest selectivity but requires higher pH, increasing the risk of hydrolysis and emulsification.

Translational Note for Drug Development

For pharmaceutical researchers: The phosphonate monoester motif in PC-88A is structurally homologous to nucleotide prodrugs (e.g., Tenofovir derivatives).[2]

-

Stability: The C–P bond in PC-88A mimics the biological stability required for phosphonates to resist phosphatase cleavage in vivo, unlike phosphate esters (C-O-P) which are labile.

-

Lipophilicity: The 2-ethylhexyl tails act as lipophilic masks, similar to the ester masks used to drive cellular uptake of charged nucleotides.

Part 3: Mechanism of Action & Visualization

Extraction Mechanism

In non-polar diluents (e.g., kerosene), PC-88A exists primarily as a hydrogen-bonded dimer, denoted as

General Equation:

Pathway Visualization

The following diagram illustrates the extraction workflow and the dimerization logic.

Figure 1: Mechanism of Cobalt extraction by PC-88A dimers. Note the rejection of Nickel due to steric constraints favoring the tetrahedral Cobalt complex.

Part 4: Synthesis & Purity Profile

Synthesis via Arbuzov Rearrangement

High-purity PC-88A is synthesized to minimize D2EHPA (di-ester) impurities, which degrade selectivity.[2]

-

Esterification:

reacts with 2-ethylhexanol to form tri(2-ethylhexyl) phosphite.[2] -

Arbuzov Rearrangement: Reaction with an alkyl halide (or self-rearrangement) converts the phosphite to the phosphonate diester.[2]

-

Hydrolysis: Controlled hydrolysis yields the mono-ester (PC-88A).[2]

Figure 2: Simplified synthetic route emphasizing the conversion from phosphite to phosphonate.[2]

Part 5: Validated Experimental Protocols

Protocol: Standardization of PC-88A

Objective: Determine the precise concentration of the active mono-ester.[2] Commercial "95%" grades often contain neutral oils or di-acids.[2]

Reagents:

Methodology:

-

Weighing: Accurately weigh ~1.0 g of PC-88A sample into a 250 mL Erlenmeyer flask.

-

Solvation: Dissolve in 50 mL of Ethanol. (Note: Water cannot be used due to insolubility; Ethanol ensures a single phase during titration).[2]

-

Indicator: Add 5 drops of Bromocresol Green. Solution turns Yellow (Acidic).[2]

-

Titration: Titrate with 0.1 N NaOH until the color shifts from Yellow

Blue/Green . -

Calculation:

Where

Protocol: Determination of Dimerization (Slope Analysis)

Objective: Confirm the extraction mechanism and stoichiometry.

-

Preparation: Prepare organic phases with varying PC-88A concentrations (0.01M to 0.5M) in kerosene.

-

Contact: Mix with an aqueous solution containing a fixed, low concentration of Co²⁺ (e.g., 0.01M) at a fixed pH (e.g., pH 5.0).

-

Equilibrium: Shake for 10 mins, separate phases.

-

Analysis: Measure Metal distribution ratio (

). -

Plot: Plot

vs. -

Validation: A slope of 2.0 confirms the extraction of the metal by a dimer species (

involved, releasing 2 protons).

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 85771, 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester. Retrieved from [Link][2]

-

Sung, D. et al. (2013).[2] Separation of Cobalt and Nickel from Aqueous Solution. Resources Recycling. Retrieved from [Link]

-

Solvay. (n.d.).[2] Ionquest 801 Technical Data Sheet. (Referenced as industrial standard equivalent to PC-88A).[2]

Sources

Introduction and Molecular Profile of HEH[EHP]

An In-Depth Technical Guide to the Acidity and pKa of HEH[EHP] Phosphonic Acid

This guide provides a comprehensive technical examination of 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), focusing on its fundamental acidic properties and the determination of its acid dissociation constant (pKa). Designed for researchers, chemists, and professionals in drug development and hydrometallurgy, this document synthesizes theoretical principles with practical, field-proven methodologies.

2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester, commonly referred to by acronyms such as HEH[EHP], PC-88A, or P507, is a monoacidic organophosphorus compound.[1] Its unique structure, featuring a central phosphorus atom bonded to a hydroxyl group, a phosphoryl oxygen, a 2-ethylhexyl ester group, and a direct carbon-phosphorus bond with another 2-ethylhexyl group, underpins its utility.[1] Primarily, it is recognized as a highly effective and selective extractant in the field of hydrometallurgy for the separation of rare earth elements and other valuable metals from aqueous solutions.[1][2] The efficiency of this separation is intrinsically linked to its acidity, a property quantified by its pKa value.

Table 1: Molecular and Physicochemical Properties of HEH[EHP]

| Property | Value / Description |

| IUPAC Name | 2-ethylhexoxy(2-ethylhexyl)phosphinic acid[1][3] |

| Synonyms | HEH[EHP], PC-88A, P507[1][3] |

| CAS Number | 14802-03-0[1][3][4] |

| Molecular Formula | C₁₆H₃₅O₃P[1][3] |

| Molecular Weight | 306.42 g/mol [1][3] |

| Appearance | Colorless to light yellow, viscous liquid[1] |

| Acidity (pKa) | ~ 3.5 – 4.5 (in aqueous solution)[1][2] |

The Acidity of Organophosphonic Acids: A Mechanistic Overview

The acidity of HEH[EHP] stems from the phosphonic acid functional group. Unlike a parent phosphonic acid (H₃PO₃), which is diprotic, HEH[EHP] is a monoester.[5][6] This structural modification means it possesses only one ionizable proton, originating from the P-OH group, rendering it a monobasic acid.

The dissociation in an aqueous medium can be represented by the following equilibrium:

R-PO(OR')(OH) ⇌ R-PO(OR')(O⁻) + H⁺

The position of this equilibrium is defined by the acid dissociation constant, Ka, and more conveniently, its negative logarithm, pKa. The stability of the resulting conjugate base (the phosphonate anion) is a key determinant of the acid's strength. This stability is influenced by:

-

Resonance: The negative charge on the deprotonated oxygen is delocalized across the phosphoryl (P=O) oxygen, effectively stabilizing the anion.

-

Inductive Effects: The electron-withdrawing nature of the phosphoryl oxygen and the ester oxygen increases the polarity of the O-H bond, facilitating proton donation. The alkyl groups (2-ethylhexyl) are weakly electron-donating, which slightly tempers this acidity compared to a phosphonic acid with more electronegative substituents.[7]

The interplay of these factors results in HEH[EHP] being a moderately strong organic acid.

Caption: Dissociation equilibrium of HEH[EHP] phosphonic acid.

Quantitative Acidity of HEH[EHP]: pKa and its Implications

The pKa of HEH[EHP] is consistently reported in the range of 3.5 to 4.5.[1][2] This value is not merely a physical constant; it is the cornerstone of its application in solvent extraction.

Causality in Application: The process of separating metal ions (Mⁿ⁺) with HEH[EHP] (denoted as HA) relies on a pH-dependent cation exchange mechanism:

Mⁿ⁺(aq) + n(HA)(org) ⇌ M(A)n(org) + nH⁺(aq)

-

Extraction (Forward Reaction): At a pH value near or slightly above the pKa, the equilibrium shifts to the right. The acid dissociates, making the anionic form (A⁻) available to chelate the metal cation (Mⁿ⁺), which is then extracted into the organic phase. By controlling the aqueous pH, one can selectively extract specific metals based on their differing affinities for the extractant.

-

Stripping (Reverse Reaction): To recover the extracted metal, the organic phase is contacted with a highly acidic aqueous solution (low pH). The high concentration of H⁺ ions shifts the equilibrium to the left, protonating the extractant and releasing the metal ion back into the aqueous phase.

Therefore, the pKa value of 3.5-4.5 provides an ideal operational window. It is acidic enough to allow for metal extraction under mildly acidic conditions but not so acidic that stripping becomes prohibitively difficult or requires dangerously concentrated acids.

Authoritative Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high precision and the self-validating nature of the resulting data.[8] The methodology relies on monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Step-by-Step Experimental Protocol

-

Reagent and Equipment Preparation:

-

Analyte Solution: Accurately weigh a sample of purified HEH[EHP] and dissolve it in a suitable solvent mixture to a known concentration (e.g., 0.01 M). Due to its low water solubility, a co-solvent system like methanol/water or ethanol/water is often required. The use of a co-solvent will yield an apparent pKa (pKa*); extrapolation methods can be used to determine the pKa in pure water.[8]

-

Titrant: Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH). Carbonate contamination must be avoided as it can buffer the solution and distort the titration curve.[8]

-

Equipment: Calibrated pH meter with a glass electrode, automatic titrator or a precision burette, magnetic stirrer, and a constant-temperature water bath.

-

-

System Calibration:

-

Calibrate the pH electrode using at least two, preferably three, standard IUPAC buffers that bracket the expected pKa (e.g., pH 2.0, 4.0, and 7.0).[9]

-

-

Titration Procedure:

-

Transfer a precise volume of the HEH[EHP] analyte solution to a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin gentle, consistent stirring to ensure homogeneity without creating a vortex.

-

Add the standardized base titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found visually or more accurately by calculating the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, according to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]). When [A⁻] = [HA], log(1) = 0, and thus pH = pKa.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Alternative Methodologies for pKa Verification

While potentiometric titration is the primary method, other techniques can be employed for verification or in specific experimental contexts.

Table 2: Comparison of pKa Determination Methods

| Method | Principle | Advantages | Limitations |

| Potentiometric Titration | Monitors pH change during titration with a strong base/acid.[8] | High precision, widely applicable, relatively inexpensive. | Requires milligram quantities of pure sample, sensitive to carbonate impurities.[8] |

| UV-Vis Spectrophotometry | Measures changes in absorbance spectra as a function of pH. | High sensitivity (requires less sample), suitable for sparingly soluble compounds.[8] | Requires a chromophore near the ionization site, which HEH[EHP] lacks. |

| NMR Spectroscopy | Monitors the chemical shift of the acidic proton or adjacent nuclei as a function of pH.[10][11] | Requires very small sample amounts, can be used in non-aqueous solvents.[11] | Requires specialized equipment and expertise, can be complex to analyze. |

Conclusion: From pKa to Performance

The acidity of HEH[EHP] phosphonic acid, quantitatively expressed by its pKa of 3.5-4.5, is a critical parameter that governs its functionality as a metal extractant. This moderate acidity allows for precise control over extraction and stripping processes through simple pH adjustments, forming the basis of its widespread use in industrial hydrometallurgy. An accurate determination of this value, authoritatively achieved through potentiometric titration, is essential for process design, optimization, and the development of new separation technologies. Understanding the mechanistic basis of this acidity provides researchers with the predictive power to modify molecular structures for tailored applications in chemical separation and beyond. The integrity of the reagent is paramount, as impurities from synthesis or degradation can alter the effective acidity and compromise the robustness of the entire extraction system.[12][13]

References

- Smolecule. Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester.

- Benchchem. Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | 14802-03-0.

- PubChem. PHOSPHONIC ACID.

- Science.gov. phosphonic acid mono-2-ethylhexyl: Topics.

- Montchamp, J.L. (2017).

- ResearchGate. Dimerization of 2-Ethylhexylphosphonic Acid Mono-2-ethylhexyl Ester (HEH[EHP]) as Determined by NMR Spectrometry.

- Biosynth. 2-Ethylhexylphosphonic acid mono-2-ethylhexyl ester | 14802-03-0.

- PubChem. 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester | C16H35O3P | CID 85771.

- ResearchGate.

- TCI Chemicals. Mono-2-ethylhexyl (2-Ethylhexyl)

- Wikipedia. Phosphorous acid.

- The University of Liverpool Repository.

- Holfeltz, V. E., et al. Effect of HEH[EHP] impurities on the ALSEP solvent extraction process. OSTI.gov.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Pacific Northwest National Laboratory. Effect of HEH[EHP] impurities on the ALSEP solvent extraction process. (2017).

- ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017).

- Master Organic Chemistry.

- Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. YouTube. (2024).

Sources

- 1. Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | 14802-03-0 | Benchchem [benchchem.com]

- 2. Buy Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | 14802-03-0 [smolecule.com]

- 3. 2-Ethylhexyl phosphonic acid mono-2-ethylhexyl ester | C16H35O3P | CID 85771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. osti.gov [osti.gov]

- 13. Effect of HEH[EHP] impurities on the ALSEP solvent extraction process | Journal Article | PNNL [pnnl.gov]

Technical Guide: The Identity and Utility of 2-Ethylhexyl Hydrogen (2-Ethylhexyl)Phosphonate

[1][2]

Executive Summary

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester —commonly known in the industry as PC-88A , EHEHPA , or P507 —is a high-performance acidic organophosphorus extractant.[1] While primarily ubiquitous in hydrometallurgy for the separation of Rare Earth Elements (REEs) and Cobalt/Nickel, its role in pharmaceutical development is increasingly critical in the purification of medical isotopes (e.g., Lutetium-177, Actinium-225) and high-purity precursors for metal-based therapeutics.[1]

This guide serves as a definitive reference for researchers, clarifying the complex nomenclature, defining the physicochemical mechanisms, and providing actionable protocols for solvent extraction.

Part 1: Nomenclature & Chemical Identity

The confusion surrounding this molecule stems from the interchangeable use of systematic names, trade names, and abbreviations. For a researcher sourcing reagents, precision is non-negotiable.

The Synonym Hierarchy

The following table reconciles the various identifiers for CAS 14802-03-0 .

| Category | Identifier | Context / Notes |

| Systematic Name (IUPAC) | 2-Ethylhexyl hydrogen (2-ethylhexyl)phosphonate | The most accurate chemical description.[1] |

| Alternative Systematic | Phosphonic acid, (2-ethylhexyl)-, mono(2-ethylhexyl) ester | Often used in chemical inventory databases (e.g., PubChem).[1] |

| Common Abbreviation | EHEHPA or HEH[EHP] | Widely used in academic literature to denote the mono-ester structure.[1] |

| Trade Name (Japan) | PC-88A | Originally manufactured by Daihachi; the industry standard reference.[1] |

| Trade Name (China) | P507 | The standard designation in Chinese manufacturing and patents. |

| Trade Name (Global) | Ionquest® 801 | Manufactured by Solvay/Italmatch; chemically equivalent. |

Visualizing the Identity

The diagram below maps the relationship between these synonyms to prevent procurement errors.

Figure 1: Nomenclature hierarchy linking CAS 14802-03-0 to common trade and academic identifiers.

Part 2: Physicochemical Profile

Understanding the physical properties is essential for designing the organic phase (solvent) in extraction protocols. Unlike its phosphate cousin (D2EHPA), the phosphonate structure of PC-88A offers distinct solubility and acidity profiles.

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Weight | 306.42 g/mol | Used for calculating Molarity (M) in diluents.[1] |

| Appearance | Colorless to pale yellow liquid | Darkening may indicate oxidation or impurity. |

| Density (20°C) | ~0.95 g/cm³ | Lighter than water; forms the upper phase in extraction. |

| Solubility | Soluble in kerosene, hexane, toluene. | Requires a non-polar diluent (e.g., Exxsol D80) for use. |

| pKa (Acidity) | ~2.95 (Predicted) | Higher pKa than D2EHPA (~1.7). This makes it a weaker acid, allowing for easier stripping of metals. |

| Flash Point | ~173°C | High thermal stability, safe for elevated temp extractions. |

Part 3: Mechanism of Action

To utilize PC-88A effectively, one must understand the Cation Exchange Mechanism .

The Phosphonate Difference

PC-88A contains a P-C bond , whereas D2EHPA contains a P-O-C bond .[1]

-

D2EHPA (Phosphate): Stronger acid, extracts metals at lower pH, but very difficult to strip (remove metal from organic phase).

-

PC-88A (Phosphonate): Slightly weaker acid.[1] This "softness" provides a higher separation factor between adjacent lanthanides (e.g., separating Neodymium from Praseodymium) and allows the metal to be stripped using milder acids.

The Extraction Cycle

In non-polar solvents (like kerosene), PC-88A exists as a dimer (denoted as

-

Extraction: The dimer releases a proton (

) to the aqueous phase and wraps around the metal ion in the organic phase. -

pH Dependency: As

is released, the aqueous pH drops. If the pH gets too low, the equilibrium shifts left (extraction stops). Therefore, pH control (saponification) is critical.

Figure 2: Cation exchange cycle showing the interplay between the metal ion, the PC-88A dimer, and protons.

Part 4: Experimental Protocol

Context: This protocol describes the separation of a target metal (e.g., Lutetium or a Lanthanide) from an aqueous feed using PC-88A.

Reagents Required[1][3][4]

-

Extractant: PC-88A (Purity >95%).[1]

-

Diluent: Kerosene (odorless) or n-Heptane (analytical grade).[1]

-

Saponification Agent: Sodium Hydroxide (NaOH) or Ammonia (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Stripping Agent: Hydrochloric Acid (HCl) or Nitric Acid (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Step 1: Preparation of the Organic Phase

PC-88A is too viscous to use pure.[1] It must be diluted.[1]

-

Dilution: Mix PC-88A with the diluent to achieve a concentration of 0.5M to 1.0M .

-

Why? This viscosity ensures rapid phase separation.[1]

-

-

Saponification (Optional but Recommended):

-

Pre-equilibrate the organic phase with stoichiometric NaOH (typically 40-60% saponification).[1]

-

Reaction:

.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Why? This replaces the proton (

) with Sodium (

-

Step 2: Extraction (Loading)[1]

-

Contact: Mix the Organic Phase and the Aqueous Feed (containing the metal) in a separatory funnel or mixer-settler.

-

Phase Separation: Allow the mixture to settle. PC-88A (Organic) will be the top layer.[1]

-

Analysis: Sample the bottom (aqueous) layer and analyze by ICP-OES/MS to determine the remaining metal concentration.[1] Calculate Distribution Ratio (

).

Step 3: Scrubbing (Purification)[1]

-

If impurities co-extracted, wash the loaded organic phase with a weak acid solution (e.g., 0.1M HCl). This removes loosely bound impurities while keeping the target metal (which binds stronger) in the organic phase.

Step 4: Stripping (Recovery)[1]

-

Contact: Mix the loaded Organic Phase with a strong acid (e.g., 2M - 4M HCl).[1]

-

Mechanism: The high concentration of

forces the reaction in reverse, pushing the metal back into the aqueous phase. -

Result: A purified, concentrated metal solution in acid.

Part 5: Comparative Analysis (PC-88A vs. D2EHPA)

For researchers choosing between these two standard extractants:

| Feature | D2EHPA (Phosphate) | PC-88A / EHEHPA (Phosphonate) |

| Acidity | High (Stronger Acid) | Moderate (Weaker Acid) |

| Extraction pH | Extracts at lower pH (< 1.[1]0) | Requires higher pH (1.5 - 3.[1]5) |

| Stripping | Difficult (Requires very strong acid) | Easy (Strips with moderate acid) |

| Separation Factor ( | Lower for Heavy Rare Earths | Higher for Heavy Rare Earths |

| Cobalt/Nickel | Poor selectivity | Excellent selectivity (Co over Ni) |

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 85771: 2-Ethylhexyl hydrogen (2-ethylhexyl)phosphonate.[1] Retrieved from [Link][1]

- Thakur, N.V. (2000). Separation of rare earths by solvent extraction. Mineral Processing and Extractive Metallurgy Review, 20(1), 275-292.

-

Solvay. (n.d.).[1] Ionquest® 801 Technical Data Sheet. Retrieved from [Link] (Note: Verify specific landing page as industrial URLs change; search "Ionquest 801 TDS").[1]

- Lee, M.S., & Nam, S.H. (2011). Solvent extraction of rare earth elements from chloride solution with PC-88A. Journal of Chemical Engineering of Japan.

-

Daihachi Chemical Industry. (n.d.).[1] PC-88A Product Specification. (Primary source for the trade name PC-88A).[1][3]

Technical Whitepaper: Safety, Handling, and Application of HEH[EHP] in Radiopharmaceutical & Extraction Chemistry

Executive Summary

2-ethylhexylphosphonic acid mono-2-ethylhexyl ester , commonly denoted as HEH[EHP] (also PC88A, P507, or Ionquest 801), is a critical organophosphorus extractant. While historically entrenched in hydrometallurgy for rare earth element (REE) separation, its role has pivoted significantly toward pharmaceutical development , specifically in the purification of therapeutic radionuclides (e.g., Holmium-166, Lutetium-177) for targeted cancer therapy.

This guide addresses the operational safety, chemical handling, and purification protocols required for HEH[EHP]. Unlike standard reagents, HEH[EHP] requires rigorous impurity control and specific handling to mitigate radiolytic degradation and phase-separation hazards in high-value drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

HEH[EHP] is structurally distinct from its phosphate analog, HDEHP. It possesses a direct Phosphorus-Carbon (P-C) bond, imparting higher stability against hydrolysis—a vital attribute for radiopharmaceutical processing where acidic conditions are standard.

Table 1: Physicochemical Specifications

| Property | Specification | Relevance to Handling |

| IUPAC Name | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester | Accurate identification in safety data sheets (SDS). |

| CAS Number | 14802-03-0 | Verification against HDEHP (CAS 298-07-7). |

| Molecular Weight | 306.42 g/mol | Stoichiometric calculations for metal loading. |

| pKa | ~3.5 - 4.0 | Higher than HDEHP (~2.5); requires higher pH for saponification. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates degradation or transition metal contamination. |

| Solubility | Soluble in aliphatic/aromatic hydrocarbons; Insoluble in water | Requires non-polar diluents (e.g., n-dodecane) for extraction. |

| Radiolytic Stability | Moderate | Degrades to H₂EHP under high gamma dose; affects separation factors. |

Hazards & Safety Profile

While HEH[EHP] exhibits low acute toxicity compared to other industrial solvents, its application in radiopharmaceutical extraction introduces synergistic hazards.

Chemical Hazards

-

Skin & Eye Irritation: Prolonged contact causes dermatitis and severe eye irritation. It is slightly acidic and lipophilic, facilitating dermal absorption.

-

Inhalation: Aerosols generated during vigorous mixing or centrifugal contactor operation can cause respiratory tract irritation.

-

Thermal Decomposition: At temperatures >200°C, it may decompose to release phosphine oxides and flammable vapors.

Contextual Hazards (Radiopharma)[5]

-

Radiolysis Gas Generation: When used with high-activity isotopes (e.g., Am-243, Cm-244), radiolysis of the solvent system generates hydrogen and light hydrocarbons. Sealed vessels must have pressure relief mechanisms.

-

"Red Oil" Formation: Although less prone than TBP, organophosphorus extractants in contact with hot, concentrated nitric acid can form explosive "red oil" phases. Strict temperature control (<120°C) during evaporation steps is mandatory.

Technical Handling Protocols

Purification of Commercial HEH[EHP]

Commercial grades (90-95%) contain mono-alkyl phosphonic acids and HDEHP, which severely compromise the separation factors (SF) required for medical isotopes (e.g., separating Ln³⁺ from An³⁺).

Protocol: Copper Salt Precipitation Method Rationale: This method selectively precipitates the copper complex of HEH[EHP], leaving impurities in the solution.

-

Saponification: Contact crude HEH[EHP] with Na₂CO₃ solution to form the sodium salt.

-

Copper Loading: Contact the organic phase with excess CuSO₄ solution. The organic phase will turn blue/green as Cu(HEH[EHP])₂ forms.

-

Phase Separation: Impurities (HDEHP, neutral organophosphorus compounds) remain in the aqueous phase or form a third phase.

-

Acid Stripping: Wash the organic phase with 4M H₂SO₄ to strip copper and regenerate purified HEH[EHP].

-

Washing: Wash with DI water until pH is neutral.

Solvent Extraction Workflow (Radiopharma)

For the separation of Lanthanides (Ln) from Minor Actinides (An), HEH[EHP] is often used in TALSPEAK-like processes.

Workflow Logic:

-

Extraction: Preferential extraction of Lanthanides over Actinides using a buffered aqueous phase (containing DTPA or HEDTA).

-

Scrubbing: Removal of co-extracted impurities.[1]

-

Stripping: Recovery of the target isotope using mineral acid.

Visualization: Extraction & Purification Logic

The following diagram illustrates the critical decision pathways for handling HEH[EHP] in a purification context.

Figure 1: Decision logic for HEH[EHP] purification and application in isotope extraction. Note the divergence between traditional saponification and modern Ionic Liquid (IL) routes to minimize waste.[2]

Advanced Application: Functional Ionic Liquids

To mitigate the generation of saponified wastewater (a major environmental liability), HEH[EHP] is increasingly converted into Bifunctional Ionic Liquids (BILs) .

-

Mechanism: Reacting HEH[EHP] with organic bases (e.g., tetraethylammonium hydroxide) creates an ionic liquid task-specific for Heavy Rare Earth Elements (HREE).

-

Safety Advantage: This eliminates the use of volatile organic diluents and reduces flammability risks in the extraction circuit.

-

Protocol:

-

Mix HEH[EHP] with Tetraethylammonium hydroxide (N2222OH) in stoichiometric ratios.

-

Dehydrate under vacuum to remove water.

-

Result: [N2222][HEHEHP], a viscous ionic liquid ready for solvent-free extraction.

-

Emergency Procedures

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min. Do NOT use organic solvents (enhances absorption). | Monitor for dermatitis. Consult SDS. |

| Spill (Non-Radioactive) | Absorb with vermiculite or sand. | Dispose as organic chemical waste. |

| Spill (Radioactive) | Evacuate area. Alert Radiation Safety Officer (RSO). | Shield spill area. Clean up using remote handling tools if activity is high. |

| Fire | Use CO₂, dry chemical, or foam. | Cool containers with water spray to prevent pressure buildup. |

References

-

Royal Society of Chemistry. Effect of f-element Complexation on the Radiolysis of HEH[EHP]. Dalton Transactions, 2024.[3] [Link]

-

U.S. Department of Energy (OSTI). Effect of HEH[EHP] impurities on the ALSEP solvent extraction process. [Link]

-

ResearchGate. Production of no-carrier-added Ho-166 for targeted therapy purposes using HEH[EHP]. [Link]

-

ACS Sustainable Chemistry & Engineering. Development of Industrial Extractants into Functional Ionic Liquids. [Link]

Sources

Solvent extraction of rare earth elements using PC88A

Application Notes & Protocols

Topic: High-Efficiency Separation of Rare Earth Elements Using PC88A-Mediated Solvent Extraction

Introduction: The Challenge and Opportunity in Rare Earth Element Separation

The rare earth elements (REEs), a group of 17 chemically similar metallic elements, are indispensable components in a myriad of modern technologies, from permanent magnets and batteries to catalysts and consumer electronics. The separation of individual REEs from ore leachates or recycled materials is notoriously difficult due to their nearly identical chemical properties and ionic radii.[1] Among the various separation technologies, solvent extraction (SX) stands as the most commercially viable and widely adopted method, capable of achieving the high purity levels required by the industry.[2]

This document provides a detailed guide to the principles and application of PC88A, an organophosphorus extractant that has become an industrial standard for REE separations.[1] PC88A, chemically known as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester, is a robust acidic extractant particularly effective for separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[3][4] We will explore the underlying chemical mechanisms, detail the critical process parameters, and provide a comprehensive, field-proven protocol for laboratory-scale solvent extraction of REEs using PC88A.

The Extractant: A Profile of PC88A

PC88A is a member of the phosphonic acid family of extractants.[1] Its efficacy in REE separation is rooted in its specific chemical structure and properties.

-

Chemical Identity: 2-Ethylhexyl 2-ethylhexyphosphonic acid[5][6]

-

Type: Acidic Cation Exchange Extractant[5]

The branched 2-ethylhexyl groups provide steric hindrance and ensure high solubility in common organic diluents like kerosene, while preventing the formation of undesirable third phases or emulsions.[4]

The primary advantage of PC88A is its strong affinity for HREEs over LREEs. This selectivity is attributed to the phenomenon of lanthanide contraction; as the atomic number of the REEs increases, their ionic radii decrease, leading to a stronger electrostatic interaction with the PC88A molecule and thus more favorable extraction.[3]

The Core Mechanism: Cation Exchange Extraction

The extraction of trivalent rare earth ions (RE³⁺) from an aqueous solution by PC88A dissolved in an organic diluent is a reversible cation exchange reaction. In the organic phase, the acidic extractant (denoted as HA) exists predominantly as a dimer, (HA)₂.

The extraction equilibrium can be represented as follows:

[RE³⁺]ₐq + 3[(HA)₂]ₒᵣg ⇌ [RE(HA₂)₃]ₒᵣg + 3[H⁺]ₐq [1]

Causality Explained:

-

Forward Reaction (Extraction): A trivalent REE ion from the aqueous phase complexes with three dimerized PC88A molecules in the organic phase.

-

Proton Release: For every mole of RE³⁺ extracted, three moles of hydrogen ions (H⁺) are released into the aqueous phase.[1] This acidification of the aqueous phase is a critical consequence of the reaction. As the H⁺ concentration increases, it pushes the equilibrium to the left, hindering further extraction. This self-limiting behavior necessitates active pH control for an efficient process.[1][8]

-

Reverse Reaction (Stripping): The process can be reversed by contacting the loaded organic phase with a solution of high acidity (e.g., strong mineral acids like H₂SO₄ or HCl).[9][10] The high concentration of H⁺ drives the equilibrium to the left, releasing the REE ion back into the aqueous phase and regenerating the extractant.

Key Parameters for Process Optimization

The efficiency and selectivity of the extraction process are governed by several interconnected parameters. Understanding and controlling these variables is paramount for achieving desired separation outcomes.

| Parameter | Effect on Extraction Efficiency | Rationale & Expert Insights |

| Aqueous Phase pH | Increases with higher pH | This is the most critical parameter. The extraction reaction releases protons, so a higher initial pH provides a larger buffer capacity before the equilibrium is inhibited.[11] Optimal extraction for many REEs occurs in the pH range of 2.0 to 3.5.[4][12] For instance, studies have shown over 99% extraction of La, Ce, Nd, and Pr at an equilibrium pH of ~3.5.[13] |

| PC88A Concentration | Increases with higher concentration | A higher concentration of the extractant in the organic phase shifts the equilibrium towards the formation of the metal-extractant complex, increasing the distribution ratio of the REE. A typical concentration is 5-15% v/v in a diluent like kerosene.[10][12] |

| O/A Phase Ratio | Dependent on process goals | The Organic-to-Aqueous (O/A) ratio affects the loading capacity and the number of stages required. A low O/A ratio (e.g., 1:3) favors higher concentration of the REE in the organic phase, while a high O/A ratio (e.g., 3:1) can achieve higher extraction in a single stage. A 1:1 ratio is a common starting point for laboratory tests.[12][13] |

| Contact Time | Plateaus after reaching equilibrium | The mass transfer of REE ions is typically rapid. Equilibrium is often achieved within 5 to 15 minutes of vigorous mixing.[4][13][14] Prolonged contact time beyond this point offers no significant benefit and may increase the risk of emulsion formation. |

| Temperature | Exothermic process | The extraction of REEs by acidic organophosphorus extractants is generally an exothermic process.[3] Therefore, lower temperatures favor extraction. However, most industrial processes operate at ambient temperature for economic reasons, as the effect is often not significant enough to warrant cooling costs. |

| Saponification | Significantly increases efficiency | Saponification is the pre-neutralization of the acidic extractant with a base (e.g., NaOH) before extraction.[1] This step consumes the protons on the PC88A, preventing the drastic pH drop during extraction and maintaining a favorable equilibrium.[8] Even partial saponification (e.g., 10%) can dramatically boost extraction percentages from ~71% to over 94% under certain conditions.[10] |

The Complete Solvent Extraction Circuit

A practical REE separation process is not a single step but a continuous, multi-stage circuit designed to extract, purify, and recover the target elements while recycling the extractant.

-

Saponification: The lean (unloaded) organic phase is pre-treated with a base like sodium hydroxide to control the pH during extraction.[1]

-

Extraction: The saponified organic phase is contacted with the Pregnant Leach Solution (PLS) containing the dissolved REEs. The target REEs are selectively transferred from the aqueous phase to the organic phase. The depleted aqueous solution exits as the raffinate.[1]

-

Scrubbing: The loaded organic phase may contain co-extracted impurities. It is "scrubbed" by contacting it with a fresh aqueous solution (often acidic) designed to selectively remove these impurities, enhancing the purity of the final product.[1]

-

Stripping: The scrubbed, loaded organic phase is contacted with a strong acid solution (e.g., 2-4 M H₂SO₄). This reverses the extraction reaction, transferring the purified REEs into a new, concentrated aqueous solution (the product liquor) and regenerating the organic phase for recycling.[1][2]

Laboratory Protocol: Selective Extraction of REEs

This protocol outlines a standard procedure for a batch solvent extraction experiment at the laboratory scale.

6.1 Materials and Reagents

-

Extractant: PC88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester).

-

Diluent: High-purity kerosene or other suitable aliphatic hydrocarbon.

-

Modifier (Optional): Isodecanol (ID) or Tributyl Phosphate (TBP) to prevent third-phase formation, typically at 2-5% v/v.[4]

-

Aqueous Feed: A synthetic multi-REE solution or an actual Pregnant Leach Solution (PLS) of known concentration.

-

Saponification Agent: 1.0 M Sodium Hydroxide (NaOH) solution.

-

Stripping Agent: 3.0 M Sulfuric Acid (H₂SO₄).

-

pH Adjustment: 1.0 M HCl and 1.0 M NaOH for initial feed pH adjustment.

-

Equipment: Separatory funnels, mechanical shaker, pH meter, analytical balance, ICP-OES or ICP-MS for metal analysis.

6.2 Preparation of the Organic Phase (100 mL of 10% v/v PC88A)

-

In a 100 mL volumetric flask, add 10 mL of PC88A.

-

If using a modifier, add 3-5 mL of isodecanol.[4]

-

Dilute to the 100 mL mark with kerosene. Mix thoroughly. This is the "lean organic."

6.3 Saponification (Example: 20% Saponification)

-

Rationale: Saponification controls the pH during extraction, leading to higher efficiency. The degree of saponification must be carefully controlled based on the feed composition.

-

Place the 100 mL of prepared organic phase into a separatory funnel.

-

Add a calculated volume of 1.0 M NaOH. The volume depends on the acid value of PC88A. As a starting point for 10% PC88A, a 1:5 volume ratio of 1.0 M NaOH to organic phase can be used for initial tests.

-

Shake vigorously for 10-15 minutes. Allow the phases to separate completely.

-

Drain the aqueous phase. The remaining organic phase is now "saponified organic."

6.4 Extraction Procedure

-

Adjust the pH of the aqueous REE feed solution to the desired starting point (e.g., pH 2.0) using dilute HCl or NaOH.

-

Place 50 mL of the pH-adjusted aqueous feed and 50 mL of the saponified organic phase into a 250 mL separatory funnel (for a 1:1 O/A ratio).

-

Shake vigorously on a mechanical shaker for 10 minutes to ensure intimate contact and allow the system to reach equilibrium.[13]

-

Allow the funnel to stand for 15-20 minutes until the organic and aqueous phases have clearly separated.

-

Carefully drain the lower aqueous phase (the "raffinate") into a labeled beaker.

-

Drain the upper organic phase (the "loaded organic") into a separate labeled beaker.

-

Measure the final pH of the raffinate. This is the "equilibrium pH" and is a critical data point.

-

Take samples from the original aqueous feed and the raffinate for metal analysis (e.g., by ICP-OES) to determine the percentage of each REE extracted.

6.5 Stripping Procedure

-

Take a known volume of the "loaded organic" (e.g., 40 mL) and place it in a clean separatory funnel.

-

Add an equal volume (40 mL) of the stripping agent (3.0 M H₂SO₄).

-

Shake vigorously for 15 minutes.

-

Allow the phases to disengage.

-

Drain the lower aqueous phase (the "strip liquor" or "product") and the upper organic phase (the "stripped organic") into separate labeled containers.

-

Analyze the strip liquor and the loaded organic for REE content to determine stripping efficiency.

Troubleshooting

-

Third Phase Formation: An intermediate layer forms between the organic and aqueous phases.

-

Cause: Often due to overloading the organic phase with metal ions.

-

Solution: Reduce the O/A ratio, decrease the metal concentration in the feed, or add/increase the concentration of a modifier like isodecanol or TBP.[4]

-

-

Stable Emulsion: The two phases fail to separate cleanly.

-

Cause: Overly vigorous mixing, or the presence of fine solids or surfactants in the aqueous feed.

-

Solution: Increase the phase disengagement time, use a centrifuge for separation, or pre-filter the aqueous feed. Reduce mixing intensity.

-

-

Low Extraction Efficiency:

-

Cause: Equilibrium pH is too low, insufficient extractant concentration, or incomplete saponification.

-

Solution: Review and optimize the key parameters listed in Section 4.0. Ensure the pH is controlled effectively, potentially by increasing the degree of saponification.[10]

-

Conclusion

The solvent extraction of rare earth elements using PC88A is a powerful and industrially proven method for achieving high-purity separations. Success hinges on a firm understanding of the underlying cation exchange mechanism and meticulous control over key process variables, most notably the aqueous phase pH. By carefully optimizing parameters such as extractant concentration, phase ratio, and saponification, researchers can tailor the process to selectively separate target REEs from complex mixtures. The protocols and principles outlined in this guide provide a robust framework for developing, optimizing, and troubleshooting REE solvent extraction circuits in a research and development setting.

References

-

ENHANCED SEPARATION OF RARE EARTH ELEMENTS. (n.d.). OSTI.gov. Retrieved from [Link]

-

Extraction of rare earth metals by organometallic complexation using PC88A. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

-

Singh, D. K., et al. (2018). Extraction of rare earth metals by organometallic complexation using PC88A. Comptes Rendus Chimie, 21(11), 1029-1034. Elsevier Masson SAS. Retrieved from [Link]

-

El Hady, S. M. (2024). Solvent Extraction of Yttrium from Rare Earths Concentrate Using Cyanex 272 and PC88A. Research Square. Retrieved from [Link]

-

Gholipour, Z., et al. (2023). Separation of Praseodymium and Neodymium from Heavy Rare Earth Elements Using Extractant-Impregnated Surfaces Loaded with 2-Ethylhexyl Phosphonic Acid-mono-2-ethylhexyl Ester (PC88A). Industrial & Engineering Chemistry Research, 62(34), 13619–13633. ACS Publications. Retrieved from [Link]

-

Schug, B., & Heppner, K. (2024). Thermodynamic Modelling of Rare Earth Solvent Extraction. SysCAD. YouTube. Retrieved from [Link]

-

Studies on solvent extraction of Dy(III) and separation possibilities of rare earths using PC-88A from phosphoric acid solutions. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

-

Singh, D. K., et al. (2018). Extraction of rare earth metals by organometallic complexation using PC88A. Comptes Rendus Chimie, 21(11). Retrieved from [Link]

-

Ryu, J.-H., et al. (2013). Modeling and Simulation of Solvent Extraction Processes for Purifying Rare Earth Metals Using Saponified PC88A. ResearchGate. Retrieved from [Link]

-

Gholipour, Z., et al. (2023). Separation of Praseodymium and Neodymium from Heavy Rare Earth Elements Using Extractant-Impregnated Surfaces Loaded with 2-Ethylhexyl Phosphonic Acid-mono-2-ethylhexyl Ester (PC88A). ACS Publications. Retrieved from [Link]

-

Structure formulas of PC88A and D2EHPA. (n.d.). ResearchGate. Retrieved from [Link]

-

Khaleghi, M., et al. (2022). Effects of saponification and synergism on the solvent extraction of rare earth elements from a sulfate leach solution of a low-grade titaniferous magnetite ore. Mineral Processing and Extractive Metallurgy Review, 43(8), 1083-1094. Taylor & Francis Online. Retrieved from [Link]

-

PC-88A. (n.d.). DAIHACHI Chemical. Retrieved from [Link]

-

Hazan, R., et al. (2019). The Effect of PC88A Solvent Extraction Parameters and Its Stripping Behavior to the Recovery of Yttrium. INIS-IAEA. Retrieved from [Link]

-

Solvent extraction of neodymium ions from hydrochloric acid solution using PC88A and saponified PC88A. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

-

Modeling and simulation of solvent extraction processes for purifying rare earth metals with PC88A. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

-

The effect of pH for the extraction of REEs from the raffinate. (n.d.). ResearchGate. Retrieved from [Link]

-

PC-88A=(2-Ethylhexyl 2-ethylhexyphosphonic acid). (n.d.). CHEMSERVE CO.,LTD. Retrieved from [Link]

-

Jack, R. (2017). Options for the separation of Rare Earth Elements (REE). MetSoc of CIM. YouTube. Retrieved from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Extraction of rare earth metals by organometallic complexation using PC88A [comptes-rendus.academie-sciences.fr]

- 5. Metal Extractants | PC-88A - DAIHACHI Chemical | Manufacturer of Flame Retardants [daihachi-chem.co.jp]

- 6. CHEMSERVE CO.,LTD. =PC-88A=(2-Ethylhexyl 2-ethylhexyphosphonic acid) [chemsv.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 14. researchgate.net [researchgate.net]

Protocol for High-Selectivity Separation of Cobalt and Nickel Using P507 (2-ethylhexyl hydrogen-2-ethylhexylphosphonate) Extractant

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive protocol for the separation of cobalt (Co) and nickel (Ni) from aqueous solutions using the organophosphorus extractant P507. It delves into the chemical principles, critical parameters, and a detailed step-by-step methodology designed for laboratory and pilot-scale applications.

Introduction and Principle of Separation

The separation of cobalt and nickel is a significant challenge in hydrometallurgy, particularly in the recycling of lithium-ion batteries and the processing of laterite ores, due to their similar chemical properties.[1] The extractant P507, chemically known as 2-ethylhexyl hydrogen-2-ethylhexylphosphonate, is an acidic organophosphorus compound widely employed for this purpose due to its high selectivity for cobalt over nickel.[2][3]

The separation mechanism is based on a cation exchange process where the acidic proton of the P507 molecule is exchanged for a metal ion (M²⁺) from the aqueous phase.[1] The overall reaction can be generalized as:

M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)

(Where M²⁺ is Co²⁺ or Ni²⁺ and (HA)₂ represents the dimeric form of P507 in the organic diluent)

The remarkable selectivity of P507 arises from the distinct coordination geometries preferred by cobalt and nickel ions. Cobalt(II) readily forms a tetrahedral complex with the bulky P507 molecules, a structure that is sterically favorable and highly soluble in the organic phase.[4][5] In contrast, Nickel(II) prefers an octahedral coordination, which is less efficiently extracted by P507.[5] This difference in coordination chemistry is the determining factor that allows for the effective separation of the two metals.[5]

Critical Parameters Governing Separation Efficiency

Successful separation hinges on the precise control of several key experimental parameters. Understanding the causality behind each parameter is crucial for process optimization.

Equilibrium pH

The pH of the aqueous phase is the most critical factor influencing the separation. The extraction of both metals is highly pH-dependent, with cobalt being extracted at a lower pH than nickel.[4]

-

Optimal Range: The optimal equilibrium pH for selective cobalt extraction is typically between 4.5 and 5.5 .[6]

-

Causality:

-

Below pH 4.5: The concentration of H⁺ ions is high, pushing the extraction equilibrium to the left and resulting in low extraction efficiency for both metals, thus reducing selectivity.[6]

-

Above pH 5.5: The extraction of nickel increases significantly, leading to its co-extraction with cobalt and a sharp decrease in the separation factor.[6]

-

The Role of Saponification (Neutralization)

As shown in the chemical equation, the extraction process releases hydrogen ions (H⁺), which continuously reduces the pH of the aqueous phase.[1] This drop in pH can inhibit further extraction. To counteract this, the organic phase is often partially neutralized (saponified) with a base (e.g., NaOH) before extraction.

-

Mechanism: Saponification replaces the acidic proton in P507 with a sodium ion (Na⁺). During extraction, Na⁺ is exchanged for Co²⁺ and released into the aqueous phase instead of H⁺, thereby maintaining a stable pH.

-

Practical Implication: Saponification is essential for achieving high extraction efficiency in a single stage and preventing the need for continuous pH adjustment during the process.[7]

P507 Concentration

The concentration of P507 in the organic diluent (e.g., kerosene) affects the loading capacity and selectivity.

-

Optimal Range: A concentration of 10-20% (v/v) is generally recommended for Co/Ni separation.[6]

-

Causality:

-

Low Concentration (<10%): Reduces the extraction efficiency and loading capacity of the organic phase.

-

High Concentration (>20%): Can increase the viscosity of the organic phase, potentially leading to emulsification. More importantly, it can increase the co-extraction of nickel, thus reducing selectivity.[6]

-

Visualization of the Separation Workflow

The logical flow of the solvent extraction process, from initial extraction to final product recovery, is depicted below.

Caption: Workflow for Co/Ni separation using P507.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the selective extraction of cobalt from a solution containing nickel.

Reagents and Equipment

-

Reagents:

-

P507 (2-ethylhexyl hydrogen-2-ethylhexylphosphonate)

-

High-purity kerosene (or other suitable aliphatic diluent)

-

Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Sodium hydroxide (NaOH), 5 M solution

-

Sulfuric acid (H₂SO₄), concentrated and 2 M solution

-

Deionized water

-

-

Equipment:

-

Separatory funnels (250 mL or 500 mL)

-

Mechanical shaker or wrist-action shaker

-

pH meter with calibration buffers

-

Analytical balance

-

Volumetric flasks, pipettes, and beakers

-

ICP-OES or Atomic Absorption Spectrometer (AAS) for metal analysis

-

Preparation of Solutions

Table 1: Solution Preparation Parameters

| Solution | Component | Concentration / Value | Instructions |

| Aqueous Feed | Cobalt (Co²⁺) | ~5 g/L | Dissolve required CoSO₄·7H₂O in deionized water. |

| Nickel (Ni²⁺) | ~50 g/L | Dissolve required NiSO₄·6H₂O in the same solution. | |

| Initial pH | 5.0 ± 0.1 | Adjust pH slowly using 5 M NaOH or dilute H₂SO₄. | |

| Organic Phase | P507 | 15% (v/v) | Dilute 150 mL of P507 in 850 mL of kerosene. |

| Saponification | ~50-60% | Slowly add 5 M NaOH while vigorously stirring until the pH of a small aqueous aliquot in contact with the organic phase stabilizes. The exact amount depends on the desired degree of neutralization. | |

| Strip Solution | Sulfuric Acid | 2 M | Slowly add concentrated H₂SO₄ to deionized water. |

Step-by-Step Extraction Procedure

-

Phase Contact: Add equal volumes (e.g., 100 mL each) of the prepared aqueous feed and the saponified organic phase to a 250 mL separatory funnel. This corresponds to an Organic-to-Aqueous (O:A) phase ratio of 1:1.

-

Equilibration: Shake the funnel vigorously using a mechanical shaker for at least 20 minutes to ensure the extraction reaches equilibrium.[1]

-

Phase Separation: Place the funnel in a stand and allow the two phases to separate completely (typically 10-15 minutes). The upper layer is the Co-loaded organic phase, and the lower layer is the Ni-rich aqueous raffinate.

-

Sampling: Carefully drain the lower aqueous raffinate into a labeled beaker. Then, drain the upper organic phase into a separate labeled beaker.

-

Analysis: Take samples from the initial aqueous feed and the final aqueous raffinate. Analyze for cobalt and nickel concentrations using ICP-OES or AAS. The concentration in the organic phase can be calculated by mass balance.

Step-by-Step Stripping Procedure

-

Phase Contact: Take the Co-loaded organic phase from the extraction step and place it in a clean separatory funnel. Add the 2 M H₂SO₄ strip solution at an O:A ratio of 2:1 (e.g., 100 mL of organic phase to 50 mL of acid solution).

-

Equilibration: Shake the funnel vigorously for 15-20 minutes. The H⁺ ions from the acid will exchange with the Co²⁺ ions in the organic phase.

-

Phase Separation: Allow the phases to separate. The lower aqueous layer is now a concentrated cobalt sulfate solution (the strip product). The upper layer is the regenerated P507 organic phase.

-

Sampling and Analysis: Sample the aqueous strip product and analyze for cobalt concentration to determine stripping efficiency.

Data Calculation and Presentation

The performance of the separation is evaluated using several key metrics.

Table 2: Performance Calculation Formulas

| Parameter | Formula | Description |

| Extraction Efficiency (%E) | (( [M]initial - [M]raffinate ) / [M]initial) * 100 | Percentage of a metal transferred from the aqueous to the organic phase. |

| Distribution Coefficient (D) | [M]organic / [M]raffinate | Ratio of metal concentration in the organic vs. aqueous phase at equilibrium. |

| Separation Factor (β) | D_Co / D_Ni | A measure of the selectivity of the extractant for cobalt over nickel. A higher value indicates better separation. |

Note: [M]organic is calculated as ([M]initial - [M]raffinate) * (V_aqueous / V_organic)

Mechanistic Representation of Extraction

The ion exchange at the heart of the separation process can be visualized as a chemical equilibrium.

Caption: Ion exchange mechanism for cobalt extraction by P507.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Co Extraction | Equilibrium pH is too low. | Check and adjust the initial pH of the feed. Ensure saponification of the organic phase was adequate. |

| Insufficient mixing time or intensity. | Increase shaking time to at least 20 minutes; ensure vigorous mixing. | |

| High Ni Co-extraction | Equilibrium pH is too high. | Lower the initial pH of the feed to be within the 4.5-5.5 range.[6] |

| P507 concentration is too high. | Reduce the P507 concentration in the organic phase. | |

| Emulsion Formation | High concentration of solids in the feed. | Filter the aqueous feed solution prior to extraction. |

| ("Third Phase") | High P507 concentration or high metal loading. | Add a phase modifier like TBP (5-10%) or isodecanol to the organic phase.[6] Reduce P507 concentration. |

| Poor Phase Separation | High viscosity of the organic phase. | Consider a less viscous diluent or operate at a slightly elevated temperature (e.g., 40°C).[6] |

References

- Vertex AI Search, "P507 extractant is 2-ethylhexyl hydrogen-2-ethylhexylphosphon

- Sannuo Chemical, "The Chemistry Behind P507 Extractant: Essential Inform

- Vertex AI Search, "Introduction to P507 Extractant (2-Ethylhexyl Hydrogen-2-Ethylhexylphosphon

- Yuan et al., "A QUANTITATIVE STRUCTURE-REACTIVITY STUDY OF MONO-BASIC ORGANOPHOSPHORUS ACIDS IN COBALT AND NICKEL EXTRACTION", Solvent Extraction and Ion Exchange

- Lee, M.S., "Separation of Cobalt and Nickel from Aqueous Solution", Journal of Korean Institute of Resources Recycling

- Wang et al.

- Zhang et al.

- Vertex AI Search, "Detailed Extraction Process Parameters for P507 Extractant"

- Camachem, "High Quality P507"

- Liu et al., "Separation of divalent cobalt and nickel ions using a synergistic solvent extraction system with P507 and Cyanex272", Chinese Journal of Process Engineering

- Fouad, E.A., "Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride media", RSC Advances

- Longhua Group, "2-ethylhexyl hydrogen-2-ethylhexyl phosphon

- Journal of Chemical and Pharmaceutical Research, "Separation of Co (II) and Li (I) using Saponified P507/n-Hexanol/n-Heptane Salt"

- MDPI, "Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of L

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-ethylhexyl hydrogen-2-ethylhexylphosphonate extractant [metalleaching.com]

- 3. 2-ethylhexyl hydrogen-2-ethylhexyl phosphonate (P507) Supplier Factory | Longhua Group [longhuatech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. Detailed Extraction Process Parameters for P507 Extractant [metalleaching.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for HEH[EHP] in Nuclear Reprocessing

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Minor Actinide Separation and the Role of HEH[EHP]

The reprocessing of used nuclear fuel is a critical step in closing the nuclear fuel cycle, aiming to recover valuable materials like uranium and plutonium and to minimize the volume and long-term radiotoxicity of high-level radioactive waste.[1][2][3] A significant challenge in this endeavor is the separation of trivalent minor actinides (MAs), such as americium (Am) and curium (Cm), from the chemically similar trivalent lanthanides (Ln), which are abundant fission products.[4][5] The similar ionic radii and coordination chemistry of these f-block elements make their separation notoriously difficult.[5] Inefficient separation leads to increased long-term heat load and radiotoxicity of the final waste form and can interfere with transmutation strategies aimed at converting long-lived actinides into shorter-lived or stable isotopes.[1]

To address this challenge, advanced solvent extraction processes have been developed, with 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) emerging as a key reagent.[6][7][8] HEH[EHP], also known by trade names such as PC-88A or P507, is an acidic organophosphorus extractant that has shown significant promise in processes like TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Complexes) and ALSEP (Actinide-Lanthanide SEParation).[6][9][10] These processes exploit subtle differences in the complexation behavior of actinides and lanthanides to achieve their separation.

This document provides a detailed guide on the application of HEH[EHP] in nuclear reprocessing, covering the underlying chemical principles, experimental protocols, and critical considerations for researchers in the field.

Chemical Properties and Extraction Mechanism of HEH[EHP]

HEH[EHP] is a colorless, viscous liquid, soluble in organic solvents like n-dodecane but insoluble in water.[8][11] Its chemical structure features a phosphonic acid group attached to two 2-ethylhexyl chains, rendering it an effective acidic extractant.[8][12]

Figure 1: Chemical Structure of HEH[EHP]

Caption: Chemical structure of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]).

The extraction mechanism of HEH[EHP] is primarily based on a cation-exchange process.[8] In an acidic aqueous solution, the phosphonic acid group can deprotonate, and the resulting anion forms a complex with metal cations (M³⁺), extracting them into the organic phase. The general equilibrium for the extraction can be represented as:

M³⁺(aq) + 3(HA)₂(org) ⇌ M(A·HA)₃(org) + 3H⁺(aq)

where M³⁺ represents a trivalent actinide or lanthanide, and (HA)₂ is the dimeric form of HEH[EHP] in the organic diluent.[13] The extraction efficiency is therefore highly dependent on the pH of the aqueous phase.[9]

The separation of actinides from lanthanides is achieved by introducing a water-soluble complexing agent, often a polyaminocarboxylic acid, into the aqueous phase.[4][9] These agents, such as N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) or diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA), exhibit a slightly higher affinity for trivalent actinides over lanthanides.[9][14] This preferential complexation in the aqueous phase "holds back" the actinides, allowing for the selective extraction of the lanthanides into the organic phase containing HEH[EHP].[4][15] This principle forms the basis of the TALSPEAK and ALSEP processes.

The Advanced TALSPEAK Process

The Trivalent Actinide-Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Complexes (TALSPEAK) process is a well-established method for An/Ln separation.[14][16] The "Advanced TALSPEAK" process utilizes HEH[EHP] as the extractant, which offers several advantages over the traditional extractant, HDEHP, including reduced partitioning of undesirable species into the organic phase and more predictable performance.[9][14]

Figure 2: Advanced TALSPEAK Process Workflow

Caption: Schematic workflow of the Advanced TALSPEAK process.

Protocol: Laboratory-Scale Advanced TALSPEAK Separation

This protocol describes a single-stage batch extraction to demonstrate the separation of Am(III) from Eu(III) as a representative lanthanide.

Materials:

-

Organic Phase: 1.0 M HEH[EHP] in n-dodecane.

-

Aqueous Phase: 0.11 M HEDTA + 0.2 M sodium citrate buffer, adjusted to a specific pH (e.g., 3.5) with nitric acid or sodium hydroxide.

-

Tracers: ²⁴¹Am(III) and ¹⁵²Eu(III) in dilute nitric acid.

-

Scintillation vials (20 mL).

-

Vortex mixer.

-

Centrifuge.

-

Pipettes.

-

Gamma spectrometer.

Procedure:

-

Preparation of Aqueous Phase: Prepare the HEDTA/citrate buffer solution and adjust the pH to the desired value. Spike the solution with known activities of ²⁴¹Am(III) and ¹⁵²Eu(III) tracers.

-

Extraction:

-

Pipette equal volumes (e.g., 2 mL) of the prepared aqueous phase and the organic phase into a scintillation vial.

-

Cap the vial tightly and vortex for at least 30 minutes to ensure equilibrium is reached.[9]

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10 minutes to achieve complete phase separation.

-

-

Sampling and Analysis:

-

Carefully pipette aliquots (e.g., 1 mL) from both the aqueous and organic phases into separate counting vials.

-

Measure the gamma activity of ²⁴¹Am and ¹⁵²Eu in each aliquot using a calibrated gamma spectrometer.

-

-

Data Analysis:

-

Calculate the distribution ratio (D) for each metal ion: D = (Activity in organic phase / Volume of organic phase) / (Activity in aqueous phase / Volume of aqueous phase)

-

Calculate the separation factor (SF) between Eu and Am: SF(Eu/Am) = D(Eu) / D(Am)

-

Expected Results:

The distribution ratio for Eu(III) should be significantly higher than that for Am(III), resulting in a separation factor greater than 1. The separation efficiency is pH-dependent, with separation factors generally increasing with pH in the range of 2.5 to 4.5.[4][9]

| Metal Ion | Typical Distribution Ratio (D) at pH 3.5 |

| Am(III) | < 0.1 |

| Eu(III) | > 10 |

| Separation Factor (Eu/Am) | > 100 |

Note: These are illustrative values, and actual results will depend on the specific experimental conditions.

The ALSEP Process

The Actinide-Lanthanide SEParation (ALSEP) process is a more recent development that combines a neutral extractant with HEH[EHP] to co-extract both actinides and lanthanides from a highly acidic feed, followed by selective stripping.[1][6][10] This approach is advantageous as it can be applied directly to the raffinate from a PUREX (Plutonium Uranium Reduction Extraction) process.[6]

In the ALSEP process, a solvent containing a neutral diglycolamide extractant, such as N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (T2EHDGA), and the acidic extractant HEH[EHP] is used.[1][10] The T2EHDGA co-extracts the trivalent actinides and lanthanides from a nitric acid medium.[10] The separation is then achieved during the stripping stage, where a buffered polyaminocarboxylic acid solution (e.g., HEDTA in citrate buffer) is used to selectively strip the actinides back into the aqueous phase, leaving the lanthanides in the organic phase.[6]

Figure 3: ALSEP Process Workflow

Caption: Schematic workflow of the ALSEP process.

Protocol: Laboratory-Scale ALSEP Separation

This protocol outlines a batch experiment for the co-extraction and selective stripping steps of the ALSEP process.

Materials:

-

Organic Solvent: 0.2 M T2EHDGA + 0.5 M HEH[EHP] in n-dodecane.

-

Aqueous Feed: 3 M nitric acid containing known activities of ²⁴¹Am(III) and ¹⁵²Eu(III).

-

Scrub Solution: 0.2 M sodium citrate, pH 3.

-

Selective Stripping Solution: 0.125 M HEDTA in 0.2 M sodium citrate, pH 3.[6]

-

Other materials are the same as in the TALSPEAK protocol.

Procedure:

-

Co-extraction:

-

Contact equal volumes of the aqueous feed and the organic solvent in a scintillation vial.

-